molecular formula C12H12O B15046412 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one CAS No. 88336-60-1

1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one

Cat. No.: B15046412
CAS No.: 88336-60-1
M. Wt: 172.22 g/mol
InChI Key: BYKZLZZQKCGXSW-UHFFFAOYSA-N
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Description

1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one is a complex organic compound with the molecular formula C12H12O It is characterized by a unique structure that includes a cyclobutane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a naphthalene derivative with a suitable cyclobutane precursor can be achieved using strong acids or bases as catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products:

Scientific Research Applications

1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

  • 1H,2H,2AH,3H,4H,8bH-Cyclobuta[A]naphthalen-2-amine hydrochloride
  • 2a,3,4,8b-tetrahydrocyclobuta[A]naphthalen-2(1H)-one

Comparison: 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

88336-60-1

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2a,3,4,8b-tetrahydro-1H-cyclobuta[a]naphthalen-2-one

InChI

InChI=1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2

InChI Key

BYKZLZZQKCGXSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(=O)C3

Origin of Product

United States

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